2-(4-Ethoxyphenyl)pyrrole
Description
Significance of the Pyrrole (B145914) Heterocycle in Organic Synthesis and Functional Molecules
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the fields of organic synthesis and the development of functional molecules. numberanalytics.combritannica.com Its structure is a fundamental component of numerous natural products vital to life, such as heme and chlorophyll. thieme-connect.com The versatility and reactivity of the pyrrole nucleus make it a crucial building block in the creation of complex molecules. numberanalytics.com This electron-rich heterocycle readily undergoes electrophilic substitution reactions, allowing for a wide range of chemical modifications. numberanalytics.com The ability to functionalize the pyrrole ring at various positions has led to its incorporation into a vast array of synthetic compounds with diverse applications. rsc.org
In organic synthesis, the pyrrole scaffold is a key intermediate for constructing more elaborate molecular architectures. mdpi.com Its presence is noted in a significant number of biologically active compounds, highlighting its importance in medicinal chemistry. numberanalytics.comresearchgate.net Beyond pharmaceuticals, pyrrole derivatives are integral to the field of materials science, where they are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and conductive polymers. numberanalytics.comontosight.ai The unique electronic properties of the pyrrole ring contribute to the functionality of these advanced materials.
Overview of Aryl-Substituted Pyrroles in Medicinal Chemistry and Materials Science
Aryl-substituted pyrroles, a specific class of pyrrole derivatives, have garnered significant attention in both medicinal chemistry and materials science due to their wide spectrum of biological activities and unique physicochemical properties. mdpi.comontosight.ai The introduction of an aryl group onto the pyrrole ring can significantly influence the compound's biological and material properties. ontosight.ai
In medicinal chemistry, aryl-substituted pyrroles are recognized as important structural motifs in pharmaceuticals. mdpi.com These compounds have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netontosight.ai For instance, certain aryl-substituted pyrrole derivatives have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy. acs.org The specific substitution pattern on both the pyrrole and the aryl ring allows for the fine-tuning of their biological effects. ontosight.ai
In the realm of materials science, aryl-substituted pyrroles are valuable precursors for the synthesis of novel organic materials. rsc.org Their conjugated systems and tunable electronic properties make them suitable for applications in organic electronics. numberanalytics.comontosight.ai For example, they can be used to create dyes with specific absorption and emission characteristics. clockss.org Furthermore, the ability to form stable, functionalized polymers makes them promising candidates for the development of sensors and other advanced materials. arkat-usa.org The synthesis of fully aryl-substituted pyrroles is an active area of research, with potential applications in the creation of nitrogen-doped nanostructures. rsc.org
Research Context and Specific Academic Relevance of 2-(4-Ethoxyphenyl)pyrrole Derivatives
Within the broader class of aryl-substituted pyrroles, this compound and its derivatives represent a specific area of academic interest. The ethoxyphenyl group, with its ether linkage, can influence the compound's solubility, lipophilicity, and potential for hydrogen bonding, which are critical parameters for both biological activity and material properties. bohrium.com
Research into this compound derivatives often focuses on exploring their potential as bioactive agents. For example, studies have investigated the antimicrobial and anticancer activities of related structures. ontosight.aiontosight.ai The specific placement of the ethoxy group at the para-position of the phenyl ring can impact the molecule's interaction with biological targets.
From a synthetic perspective, the preparation of this compound serves as a model for developing and refining synthetic methodologies for 2-arylpyrroles. clockss.org The academic relevance of these compounds also extends to their use as building blocks for more complex molecular structures, including those with potential applications in materials science. While specific data on the widespread application of this compound itself is not extensively documented in the provided results, the study of its derivatives is an active area of research. For instance, a related compound, 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, is noted for its potential utility in materials science. vulcanchem.com The investigation of such derivatives contributes to the fundamental understanding of structure-activity relationships within this class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,2H2,1H3 |
InChI Key |
KKKBMMLLWUJPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Ethoxyphenyl Pyrrole and Analogues
Classical Pyrrole (B145914) Synthesis Adaptations for Aryl Substitution
Classical methods for pyrrole synthesis, developed over a century ago, remain fundamental in organic chemistry. semanticscholar.org These reactions, often named after their discoverers, have been adapted to produce a wide array of substituted pyrroles, including those with aryl groups at the 2-position.
Paal-Knorr Condensation and Its Variants
The Paal-Knorr synthesis, first reported in 1884, is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgpensoft.net The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of this reaction allows for a variety of substituents on the pyrrole ring. wikipedia.org
The mechanism involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group, followed by a cyclization and subsequent dehydration to yield the pyrrole ring. wikipedia.org To synthesize 2-(4-Ethoxyphenyl)pyrrole via this method, a key precursor would be a 1-(4-ethoxyphenyl)-1,4-dicarbonyl compound.
Recent advancements have introduced greener and more efficient variations of the Paal-Knorr reaction. These include the use of microwave irradiation, which can significantly shorten reaction times, and the application of various catalysts. pensoft.net For instance, organocatalysts have been employed in solvent-free conditions, and nano-organocatalysts have been used in aqueous media. pensoft.net Chiral phosphoric acids have also been utilized to achieve asymmetric Paal-Knorr reactions, leading to the synthesis of axially chiral arylpyrroles. snnu.edu.cn
| Variant | Key Features | Typical Conditions |
|---|---|---|
| Classical Paal-Knorr | Condensation of a 1,4-dicarbonyl with an amine/ammonia. wikipedia.org | Neutral or weakly acidic (e.g., acetic acid). organic-chemistry.org |
| Microwave-Assisted | Reduced reaction times. pensoft.net | Microwave irradiation, often with a catalyst. pensoft.net |
| Organocatalyzed | Environmentally friendly, often solvent-free. pensoft.net | Use of organocatalysts like benzoic acid derivatives. pensoft.net |
| Asymmetric Synthesis | Produces chiral pyrroles. snnu.edu.cn | Chiral phosphoric acid catalysts. snnu.edu.cn |
Hantzsch Pyrrole Synthesis and Related Cyclocondensations
The Hantzsch pyrrole synthesis, reported in 1890, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com This method is less commonly used than the Paal-Knorr synthesis but is valuable for producing specific substitution patterns. thieme-connect.com The reaction mechanism starts with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org A subsequent intramolecular cyclization and elimination yield the substituted pyrrole. wikipedia.org
The synthesis of 2,3-dicarbonylated pyrroles is a notable application of the Hantzsch synthesis, as these products are versatile intermediates in total synthesis. wikipedia.org Non-conventional conditions, such as microwave assistance and the use of photoredox catalysts, have been applied to rejuvenate this classical reaction, often leading to improved yields and milder reaction conditions. thieme-connect.com For the synthesis of a 2-arylpyrrole like this compound, a key starting material would be an α-haloketone bearing the 4-ethoxyphenyl group.
| Method | Reactants | Key Advantages/Features |
|---|---|---|
| Conventional Hantzsch | β-ketoester, amine/ammonia, α-haloketone. wikipedia.org | Access to specific substitution patterns. thieme-connect.com |
| Microwave-Assisted | Same as conventional. thieme-connect.com | Solvent- and catalyst-free conditions possible, good yields. thieme-connect.com |
| Photoredox Catalysis | Enaminones, α-bromo ketones. thieme-connect.com | Visible light irradiation, room temperature, good to excellent yields. thieme-connect.com |
Piloty-Robinson Pyrrole Synthesis Approaches
The Piloty-Robinson pyrrole synthesis is a method that proceeds from ketazines, which are derived from the condensation of two equivalents of a ketone with hydrazine. researchgate.net The reaction involves heating the ketazine in the presence of an acid catalyst, which induces a rsc.orgrsc.org-sigmatropic rearrangement (aza-Cope rearrangement) followed by cyclization and elimination of ammonia to form the pyrrole ring. researchgate.netwikipedia.org
This method is particularly useful for the synthesis of symmetrically substituted pyrroles. To create a 2,5-diarylpyrrole, one would start with an aryl methyl ketone. For a compound like 2-(4-Ethoxyphenyl)-5-arylpyrrole, a mixed ketazine would be required, potentially leading to a mixture of products. Microwave-assisted variations of the Piloty-Robinson synthesis have been developed to improve reaction efficiency.
Modern and Advanced Synthetic Strategies
In recent decades, a variety of modern synthetic methods have emerged, offering greater efficiency, atom economy, and functional group tolerance for the synthesis of substituted pyrroles. rsc.org
Aza-Wittig Reaction Pathways
The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. scispace.com This reaction involves the reaction of an iminophosphorane (an aza-Wittig reagent) with a carbonyl compound to form an imine, which can then undergo further transformations. scispace.com Intramolecular aza-Wittig reactions are particularly useful for constructing cyclic compounds. scispace.com
A mild, metal-free, one-pot synthesis of substituted pyrroles has been developed using an aza-Wittig reaction between chromones and phenacyl azides. rsc.orgnih.gov This method offers a broad substrate scope and produces pyrroles in high yields. nih.gov The reaction proceeds through the formation of an iminophosphorane intermediate, which is key to the formation of the pyrrole ring. nih.gov Another approach involves the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, which, after cyclization, provides an efficient route to various pyrroles. thieme-connect.com These pathways demonstrate the utility of the aza-Wittig reaction in constructing complex pyrrole structures under relatively mild conditions.
Reactions Involving Thioimidates and Nitroalkenes
A significant route to the pyrrole core, adaptable for synthesizing 2-arylpyrroles, is the Barton-Zard pyrrole synthesis. This methodology involves the reaction of a nitroalkene with an α-isocyanoacetate ester in the presence of a base. researchgate.netrsc.org The reaction proceeds via a Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. pharmaguideline.com
To synthesize an analogue of this compound, such as a pyrrole-3,4-dicarboxylate, one could react a nitroalkene like 1-ethoxy-4-(2-nitrovinyl)benzene with an isocyanoacetate ester. The base-induced condensation facilitates the formation of the pyrrole scaffold with the 4-ethoxyphenyl group at the 2-position. researchgate.net This method is valued for its ability to construct highly functionalized pyrroles from readily available starting materials. rsc.org
Table 1: Barton-Zard Type Synthesis of 2-Arylpyrroles
| Nitroalkene Precursor | Isocyano-ester | Base | Product | Yield | Reference |
| β-acetoxy-nitro compound | Isocyanoacetate ester | DBU | 5-unsubstituted pyrrole | High | rsc.org |
| α,β-unsaturated nitroalkene | Alkyl α-isocyanoacetate | K₂CO₃ | 2-substituted pyrrole | Moderate-Good | researchgate.net |
This table illustrates representative components for the Barton-Zard synthesis, a versatile method for producing substituted pyrroles.
Organometallic Catalyzed Routes (e.g., Gold Catalysis)
Gold catalysis has emerged as a powerful tool for synthesizing substituted pyrroles under mild conditions, offering high efficiency and functional group tolerance. organic-chemistry.orgnih.gov These reactions often proceed through cascade mechanisms involving the activation of alkynes or allenes.
One prominent gold-catalyzed approach is the hydroamination/cyclization cascade of α-amino ketones with alkynes. organic-chemistry.org This intermolecular reaction allows for the use of simple, accessible starting materials. For the synthesis of a this compound derivative, an α-amino ketone could be reacted with 4-ethoxyphenylacetylene. The gold(I) catalyst facilitates the initial hydroamination followed by a cyclization to yield the multi-substituted pyrrole. organic-chemistry.org Optimization studies have shown that additives like MgO can act as water scavengers, improving reaction yields. organic-chemistry.org
Another innovative method involves a gold(I)-catalyzed autotandem cascade. organic-chemistry.org This process can involve the reaction of terminal alkynes with acetal-containing compounds. The gold catalyst first activates the alkyne to form a gold-acetylide intermediate, which then participates in a cascade of addition, 5-endo-dig cyclization, and aromatization to furnish the pyrrole ring in a modular fashion. organic-chemistry.org This strategy demonstrates excellent functional group compatibility, making it suitable for constructing complex pyrrole structures. organic-chemistry.orgcolab.ws
Table 2: Gold-Catalyzed Pyrrole Synthesis Examples
| Substrate 1 | Substrate 2 | Gold Catalyst System | Product Type | Yield | Reference |
| α-amino ketone | Alkyne | Au(I) complex | Multi-substituted pyrrole | High | organic-chemistry.org |
| Terminal alkyne | Acetal derivative | Au(I) complex / AgOTf | Substituted pyrrole | Up to 78% | organic-chemistry.org |
| Ynamide | Isoxazole | Gold catalyst | 5-amino-3H-pyrrole | N/A | researchgate.net |
This table summarizes various gold-catalyzed routes to pyrrole derivatives, highlighting the diversity of substrates and the efficiency of the catalysis.
Green Chemistry Approaches to Pyrrole Synthesis (e.g., Ultrasound-Promoted, Catalyst-Free Conditions)
In line with the principles of green chemistry, several eco-friendly methods for pyrrole synthesis have been developed. These approaches often utilize alternative energy sources like ultrasound and minimize or eliminate the use of catalysts and hazardous solvents. beilstein-journals.org
Ultrasound irradiation has proven effective in promoting the synthesis of polysubstituted pyrroles. nih.govresearchgate.net For instance, a catalyst-free, four-component reaction of an amine, a dialkyl acetylenedicarboxylate, an isocyanide, and a 5-aminopyrazole can be carried out in water under ultrasonic irradiation to produce pyrrole derivatives in excellent yields. nih.govresearchgate.net The use of ultrasound can dramatically reduce reaction times from hours to minutes compared to silent (conventional heating) conditions. nih.govmdpi.com
Another sustainable strategy involves the metal- and catalyst-free reaction of azides with nitroolefins in water at room temperature, promoted by ultrasound. nih.gov This process proceeds via a regioselective [3+2] cycloaddition followed by aromatization, yielding the desired pyrrole products efficiently and cleanly. nih.gov Solvent-free conditions have also been successfully employed, such as the reaction between aromatic amines and 2,5-dimethoxytetrahydrofuran (B146720) without any catalyst, to yield N-substituted pyrroles. beilstein-journals.org
Table 3: Comparison of Conventional vs. Ultrasound-Promoted Pyrrole Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| Dihydropyrano[2,3-c]pyrazoles | Silent, 50 °C, Water | 20 min | 75% | mdpi.com |
| Dihydropyrano[2,3-c]pyrazoles | Ultrasound (80 W), 50 °C, Water | 20 min | 88% | mdpi.com |
| Polysubstituted Pyrroles (Iodine-cat) | Conventional Heating | Hours | N/A | nih.gov |
| Polysubstituted Pyrroles (Iodine-cat) | Ultrasound | 40 min | 77-92% | nih.gov |
This table illustrates the advantages of using ultrasound as a green chemistry tool in pyrrole synthesis, showing significant improvements in reaction time and yield.
Regioselective Functionalization and Derivatization
Strategies for Introducing the 4-Ethoxyphenyl Moiety
The introduction of the 4-ethoxyphenyl group onto a pyrrole ring can be achieved through several regioselective strategies. A prominent method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves reacting a halogenated pyrrole, such as 2-bromopyrrole, with (4-ethoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. This approach is widely used for forming carbon-carbon bonds and is highly effective for arylating heterocyclic compounds. lsu.edu
Another strategy is the Friedel-Crafts reaction. acs.org While pyrroles are highly reactive towards electrophiles, which can lead to polymerization under classical Friedel-Crafts conditions, milder Lewis or Brønsted acids can be used to promote the regioselective alkylation or acylation at the C2 position. For instance, a 2-arylpyrrole can be synthesized via a catalytic [3+2]-cycloaddition followed by a Friedel-Crafts alkylative desymmetrization of an alkynylcyclohexa-2,5-dienone. acs.org This demonstrates a sophisticated approach to controlling regioselectivity in the formation of 3-arylpyrroles, a strategy that can be adapted for 2-aryl isomers. acs.org
A rhodium-catalyzed atroposelective electrophilic aromatic substitution has also been developed, allowing for the alkylation of N-arylpyrroles at the C2 position with high regioselectivity and enantioselectivity. researchgate.net
Annulation Reactions to Form Fused Pyrrole Systems
Pyrrole and its derivatives, including this compound, serve as versatile building blocks for the construction of more complex, fused heterocyclic frameworks through annulation reactions. numberanalytics.comberhamporegirlscollege.ac.in These reactions involve building a new ring onto the existing pyrrole scaffold.
One such method is the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine, which provides access to pyrrole-fused 1,5-benzodiazepines. acs.org This one-pot, metal-free protocol proceeds under mild conditions and allows for the controlled construction of these privileged scaffolds in good to excellent yields. acs.org
Formal [4+1] cycloaddition reactions represent another route to fused systems. For example, [e]-fused 1H-pyrrole-2,3-diones can react with diazooxindoles in a catalyst-free, diastereoselective manner to produce complex spiro[dihydrofuran-2,3'-oxindoles]. nih.gov Pyrroles can also participate as dienophiles or dipolarophiles in various cycloaddition reactions to form larger heterocyclic structures. numberanalytics.com The synthesis of pyrrolo[1,2-a]quinolines has been achieved via sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis. berhamporegirlscollege.ac.in
Post-Synthetic Modification of the Pyrrole Ring and Ethoxyphenyl Group
Once the this compound scaffold is synthesized, it can undergo further functionalization. The pyrrole ring is π-excessive and highly susceptible to electrophilic substitution, with reactivity generally greater than that of benzene. pharmaguideline.comnumberanalytics.com Electrophilic attack typically occurs at the C5 position (the other α-position) due to the directing effect of the C2-substituent and the ability of the nitrogen atom to stabilize the intermediate cation. numberanalytics.com Common electrophilic substitution reactions include:
Nitration: Using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group. numberanalytics.com
Halogenation: Using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms onto the pyrrole ring. lsu.edu
Acylation: Using acyl chlorides or anhydrides, often under Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide) to introduce an acyl or formyl group. pharmaguideline.com
The 4-ethoxyphenyl group can also be modified. A common transformation is the cleavage of the ethyl ether to yield the corresponding 4-(2-pyrrolyl)phenol. This phenol (B47542) can then be re-alkylated or used as a handle for further functionalization, for example, in forming esters or other ether linkages. This strategy is valuable in creating libraries of compounds for structure-activity relationship studies. clockss.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy of 2-(4-Ethoxyphenyl)pyrrole provides distinct signals corresponding to the ethoxy group, the aromatic protons on the phenyl ring, and the protons of the pyrrole (B145914) ring. The ethoxy group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The protons on the 4-substituted phenyl ring typically appear as two distinct doublets in the aromatic region of the spectrum, indicative of an AA'BB' spin system. The protons on the pyrrole ring itself also present characteristic signals, with their chemical shifts influenced by the electron-donating nature of the nitrogen atom and the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This table is based on typical values for related structures and general principles of NMR spectroscopy, as direct experimental data was not found.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethoxy-CH₃ | ~ 1.4 | Triplet (t) | ~ 7.0 |
| Ethoxy-OCH₂ | ~ 4.0 | Quartet (q) | ~ 7.0 |
| Pyrrole H-3, H-4, H-5 | ~ 6.0 - 7.0 | Multiplets (m) | N/A |
| Phenyl H-2', H-6' | ~ 7.4 - 7.6 | Doublet (d) | ~ 8.0 - 9.0 |
| Phenyl H-3', H-5' | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.0 - 9.0 |
| Pyrrole N-H | > 8.0 | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the ethoxy carbons, the six unique carbons of the ethoxyphenyl group, and the four carbons of the pyrrole ring.
The methyl carbon of the ethoxy group is expected to resonate at a high field (upfield), typically around 15 ppm, while the methylene carbon (OCH₂) would appear further downfield, around 63 ppm. The aromatic carbons will have signals in the range of 114-160 ppm. The carbon attached to the oxygen (C-4') will be the most downfield of the phenyl carbons, while the carbon attached to the pyrrole ring (C-1') will also be significantly downfield. The carbons of the pyrrole ring itself have characteristic chemical shifts, with the carbon atom at position 2 (C-2), being attached to the phenyl ring, appearing at a lower field compared to the other pyrrole carbons. For instance, in a related derivative, 1-(1-(4-ethoxyphenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone, the ethoxy carbons appear at approximately 14.7 ppm (CH₃) and 63.6 ppm (OCH₂). google.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is based on typical values for related structures and general principles of NMR spectroscopy, as direct experimental data was not found.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethoxy-CH₃ | ~ 15 |
| Ethoxy-OCH₂ | ~ 63 |
| Pyrrole C-3, C-4 | ~ 105 - 115 |
| Pyrrole C-5 | ~ 118 - 125 |
| Phenyl C-3', C-5' | ~ 114 - 116 |
| Phenyl C-2', C-6' | ~ 127 - 130 |
| Phenyl C-1' | ~ 125 - 130 |
| Pyrrole C-2 | ~ 130 - 135 |
| Phenyl C-4' | ~ 158 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For this compound, it would show correlations between the ethoxy CH₂ and CH₃ protons, as well as between adjacent protons on the pyrrole and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is used to identify longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For example, HMBC would show correlations from the pyrrole H-3 proton to the C-2 and C-5 carbons, and from the phenyl H-2'/H-6' protons to the pyrrole C-2 carbon, confirming the connectivity of the two rings.
While specific 2D NMR data for this compound was not found, these techniques are standard for the structural confirmation of such novel compounds.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A prominent, sharp peak for the N-H stretching vibration of the pyrrole ring is anticipated around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl and pyrrole rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic and pyrrole rings are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage will produce strong bands, typically in the 1250-1000 cm⁻¹ range. The C-N stretching vibrations of the pyrrole ring also fall within this region. In a complex rotaxane containing a pyrrole moiety, IR (ATR) bands were observed for C-H stretching (3060-2863 cm⁻¹), C=C stretching (1604, 1586 cm⁻¹), and C-O stretching (1253, 1177 cm⁻¹).
Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is based on typical values for related functional groups.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3400 - 3300 | Medium-Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| C=C Stretch (Aromatic/Pyrrole) | 1610 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |
| C-O-C Symmetric Stretch | 1050 - 1020 | Strong |
| C-N Stretch | 1200 - 1100 | Medium |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the phenyl and pyrrole rings are expected to produce strong signals in the Raman spectrum. The symmetric breathing modes of the aromatic rings would also be prominent.
Specific Raman data for this compound is scarce in the literature. However, studies on related molecules indicate that C-S stretching modes, which are analogous to C-O modes in some respects, are observed around 630-790 cm⁻¹. The symmetric stretching of the CH₂ group in a five-membered ring has been identified around 2890 cm⁻¹ in Raman spectra. A detailed Raman analysis would require experimental measurement, as theoretical calculations are often needed to assign the numerous vibrational modes of such a molecule.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (π→π, n→π)**
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in aromatic and heterocyclic compounds are π→π* and n→π* transitions. matanginicollege.ac.in
For pyrrole derivatives, the π-conjugated system is the principal chromophore. The electronic spectrum is typically characterized by intense absorption bands corresponding to π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of the ethoxyphenyl substituent can influence these transitions. The ethoxy group, being an electron-donating group, can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength, and a hyperchromic effect, increasing the molar absorptivity (ε). msu.edu This is due to the extension of the conjugated system and the interaction of the lone pair electrons on the oxygen with the π-system of the phenyl ring.
In addition to the strong π→π* transitions, weaker n→π* transitions may also be observed. libretexts.org These transitions involve the promotion of a non-bonding (n) electron, typically from the nitrogen atom of the pyrrole ring or the oxygen of the ethoxy group, to an antibonding π* orbital. These transitions are generally less intense (lower ε value) and can sometimes be obscured by the stronger π→π* bands. matanginicollege.ac.inlibretexts.org The solvent environment can also affect the position and intensity of these absorption bands. msu.edu For instance, in a study of pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone, the free ligand exhibited an n→π* transition at 343 nm. researchgate.net Upon complexation, this band shifted, indicating a change in the electronic environment. researchgate.net
The conjugation length plays a significant role in the electronic absorption spectra. Extending the conjugation generally results in bathochromic and hyperchromic shifts. msu.edu For example, a study on N-substituted phenylpyrroles showed considerable red-shifts in the absorption maxima when the length of a thiophene (B33073) chain attached to the pyrrole was increased, which was attributed to the expansion of the conjugated system. arkat-usa.org
Table 1: Representative UV-Vis Absorption Data for Related Pyrrole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Reference |
| 4-(1-Benzyl-2-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-3-yl)benzonitrile | CH₂Cl₂ | 315.5, 329 | 29,800, 29,600 | π→π | frontiersin.org |
| 1-[4-(Thiophen-2-yl)phenyl]-1H-pyrrole | Various | Not specified | Not specified | π→π | arkat-usa.org |
| Pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone | Not specified | 343 | Not specified | n→π* | researchgate.net |
This table is illustrative and based on data for structurally similar compounds to provide context for the expected spectroscopic behavior of this compound.
Fluorescence and Photophysical Property Characterization
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. It can then return to the ground state through various relaxation pathways, one of which is the emission of a photon, known as fluorescence. rcin.org.pl The fluorescence properties, including the emission wavelength, quantum yield (ΦF), and lifetime (τ), are sensitive to the molecular structure and environment.
For pyrrole derivatives, fluorescence is a common phenomenon. frontiersin.org The emission properties are influenced by the nature and position of substituents on the pyrrole and phenyl rings. The ethoxy group on the phenyl ring in this compound is expected to influence its fluorescence characteristics. Electron-donating groups often enhance fluorescence quantum yields.
Studies on related bichromophoric pyrrole-fluorophore conjugates have demonstrated that the photophysical properties can be tuned by altering the molecular structure. frontiersin.org For instance, in some systems, intramolecular energy transfer can occur, leading to emission from a different part of the molecule than the one initially excited. frontiersin.org In other cases, competing fluorescence quenching processes can reduce the emission intensity. frontiersin.org
The solvent can also play a crucial role in the photophysical behavior. In polar solvents, molecules with charge-transfer character in their excited state may exhibit a bathochromic shift in their emission spectrum (solvatochromism). ias.ac.in For example, a study on N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione showed biexponential fluorescence decays in polar solvents, suggesting complex excited-state dynamics. researchgate.net
Table 2: Illustrative Photophysical Data for Related Pyrrole Systems
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 4-(1-Benzyl-2-(4-hydroxy-phenyl)-5-phenyl-1H-pyrrol-3-yl)benzonitrile | Not specified | 319 | 442 | 0.11 | frontiersin.org |
| Mono-pyrrole substituted BODIPY | Toluene | ~581-682 | ~606-695 | up to 0.8 | ias.ac.in |
| Diketopyrrolopyrrole derivative (DPP) | DCM | ~510-530 | Not specified | Not specified | nih.gov |
This table provides examples of photophysical data from related pyrrole compounds to illustrate the range of properties that might be observed for this compound.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of this compound and Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.
While a specific crystal structure for this compound was not found in the search results, numerous studies on related pyrrole derivatives have been published, providing valuable insights into the expected structural features. acs.orgnih.govresearchgate.netresearchgate.net For instance, the crystal structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has been determined, revealing detailed conformational information. researchgate.net Similarly, the structures of various N-substituted pyrroles and 2,4-diarylpyrroles have been elucidated, showing how different substituents influence the molecular geometry. acs.orgnih.govresearchgate.net
In a typical crystal structure of a 2-phenylpyrrole derivative, the dihedral angle between the pyrrole and phenyl rings is a key parameter. This angle is influenced by steric and electronic effects of the substituents. The planarity of the molecule affects the extent of π-conjugation. In a related chalcone, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the torsion angle between the 4'-ethoxyphenyl ring and the propenone unit was found to be 1.2(3)°. nih.gov
Table 3: Crystallographic Data for a Representative Pyrrole Derivative
| Compound | Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate |
| Formula | C₂₀H₁₉NO₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.330(2) |
| b (Å) | 12.382(4) |
| c (Å) | 12.462(3) |
| α (°) | 62.94(3) |
| β (°) | 86.72(3) |
| γ (°) | 83.35(3) |
| Volume (ų) | 864.0(5) |
| Z | 2 |
| Reference | researchgate.net |
This table presents crystallographic data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.
Hydrogen Bonding: In pyrrole derivatives containing an N-H group, hydrogen bonding is a dominant intermolecular interaction. mdpi.com The pyrrole N-H group can act as a hydrogen bond donor, while acceptor atoms like oxygen (from the ethoxy group) or nitrogen can participate in forming hydrogen-bonded networks. mdpi.com These interactions can lead to the formation of chains, dimers, or more complex three-dimensional architectures. mdpi.combohrium.com For example, in the crystal structure of methyl pyrrole-2-carboxylate, N-H···O hydrogen bonds form chains that are further stabilized by C-H···O and C-H···π interactions. mdpi.com
Halogen Bonding: In derivatives containing halogen atoms, halogen bonding can be a significant structure-directing interaction. However, in some chlorinated pyrrol-2-yl ketones, classical halogen bonds were not observed; instead, the chlorine atom participated in weaker C-H···Cl hydrogen bonds or C-Cl···π interactions. mdpi.com
π-π Stacking: The aromatic pyrrole and phenyl rings in this compound can engage in π-π stacking interactions. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions (e.g., face-to-face, parallel-displaced) influences the crystal packing. In some diketopyrrolopyrrole derivatives, π-π stacking is a key factor in their solid-state properties. rsc.orgrsc.org The presence of bulky substituents can sometimes hinder or modify these stacking arrangements. rsc.org
The interplay of these diverse intermolecular forces dictates the final supramolecular assembly of this compound and its derivatives in the solid state. bohrium.comrsc.org
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. pearson.comchemzipper.compharmaguideline.com The nitrogen atom's lone pair is delocalized into the ring, increasing electron density at the carbon atoms. pearson.com Electrophilic substitution on 2-substituted pyrroles, such as 2-(4-ethoxyphenyl)pyrrole, preferentially occurs at the C5 position (the other α-position adjacent to the nitrogen) because the resulting carbocation intermediate is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.comquora.comquora.com Attack at the C5 position allows for the positive charge to be delocalized over three resonance structures, including one where the nitrogen atom bears the charge, which is more stable than the intermediate formed from attack at the C3 or C4 positions. onlineorganicchemistrytutor.comquora.com
Common electrophilic substitution reactions applicable to the this compound nucleus include:
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group at the C5 position of the pyrrole ring. pharmaguideline.comcore.ac.uk This reaction proceeds through the formation of a Vilsmeier reagent, which acts as the electrophile. nih.govnih.gov For instance, Vilsmeier-Haack formylation of N-benzenesulfonyl-2-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1H-pyrrole selectively yields the C3-formylated product, demonstrating how existing substituents can direct the reaction. semanticscholar.org
Acylation: Friedel-Crafts acylation can introduce an acyl group. Due to the high reactivity of the pyrrole ring, milder conditions are often sufficient, and sometimes a Lewis acid catalyst is not required. pearson.comyoutube.com For example, reacting pyrrole with acetic anhydride (B1165640) can yield 2-acetylpyrrole. pharmaguideline.com For N-protected pyrroles, such as N-tosylpyrroles, acylation using a carboxylic acid activated with trifluoroacetic anhydride (TFAA) has been shown to be an effective method for selective 2-acylation. lookchem.com
Halogenation: Halogenation of pyrroles is often rapid and can lead to poly-substituted products if not controlled. youtube.com Reagents like sulfuryl chloride (SO₂Cl₂) for chlorination or bromine in ethanol (B145695) for bromination are typically used. youtube.com
Nitration: Direct nitration with concentrated nitric acid can lead to polymerization and ring degradation due to the acidic conditions. youtube.com Milder nitrating agents, such as acetyl nitrate (B79036) at low temperatures, are used to achieve controlled mononitration, typically yielding the 2-nitro derivative for unsubstituted pyrrole. youtube.comyoutube.com
The electron-donating nature of the 4-ethoxyphenyl group further activates the pyrrole ring towards electrophilic attack, enhancing the reaction rates compared to unsubstituted pyrrole.
| Reaction | Reagents | Typical Position of Substitution on 2-Arylpyrroles | Reference Example |
|---|---|---|---|
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C5 | Formylation of thienylpyrroles proceeds selectively on the pyrrole ring. core.ac.uk |
| Acylation | Carboxylic Acid, TFAA | C5 | N-tosylpyrroles are selectively 2-acylated. lookchem.com |
| Nitration | Acetyl nitrate, low temperature | C5 | Pyrrole reacts with acetyl nitrate to form 2-nitropyrrole. youtube.com |
| Halogenation | Br₂ in Ethanol or SO₂Cl₂ | C5 (can lead to polysubstitution) | Pyrrole undergoes polyhalogenation with Br₂. youtube.com |
Nucleophilic Additions and Substitutions on Functionalized Pyrroles
The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles. However, nucleophilic reactions can occur on derivatives of this compound where the ring is functionalized with strong electron-withdrawing groups. For instance, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the pyrrole ring, activated by groups like nitro or carbonyl.
Furthermore, functional groups attached to the pyrrole core can undergo nucleophilic attack. If this compound is first acylated to introduce a carbonyl group (e.g., at C5), this carbonyl carbon becomes an electrophilic site for nucleophilic addition reactions.
Research into diketopyrrolopyrroles (DPPs) demonstrates that nucleophilic aromatic substitution is a viable pathway for functionalization. In DPPs bearing pentafluorophenyl groups, thiols and phenols can act as nucleophiles, selectively displacing the fluorine atom at the 4-position of the phenyl ring under basic conditions. beilstein-journals.org While this example is on a different core structure, it highlights the principles of SNAr on aryl systems attached to a pyrrole-derived core.
Oxidative and Reductive Transformations of this compound
Oxidative Transformations The oxidation of pyrroles can lead to a variety of products, including pyrrolinones, or result in polymerization to form conductive polymers (polypyrroles). researchgate.netresearchgate.net The outcome is highly dependent on the oxidant and reaction conditions. researchgate.net
Polymerization: Oxidative polymerization, often using oxidants like iron(III) chloride (FeCl₃), leads to the formation of polypyrrole, a conductive polymer. researchgate.net The 2-(4-ethoxyphenyl) substituent would be incorporated into the polymer backbone, modifying its properties.
Formation of Pyrrolinones: Controlled oxidation can yield functionalized pyrrolinones. For example, the enzyme dehaloperoxidase can catalyze the H₂O₂-dependent oxidation of pyrrole to 4-pyrrolin-2-one, avoiding polymerization. rsc.orgnih.gov This chemoenzymatic approach demonstrates a method for selective oxidation. The reaction is believed to proceed via an electrophilic addition of a ferryl oxygen to the pyrrole ring. rsc.org
Reductive Transformations Reduction of the pyrrole ring requires overcoming its aromatic stability.
Reduction to Pyrrolines and Pyrrolidines: The Birch reduction, using alkali metals in liquid ammonia (B1221849), can reduce electron-deficient pyrroles to 3-pyrrolines. pu.ac.ke Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine, though this often requires harsh conditions. A more common method is the reduction of pyrroles with an activating group using reagents like zinc in acid. pu.ac.ke
Selective Reduction of Substituents: Functional groups on the pyrrole ring can be selectively reduced. For example, pyrrole-2,5-dicarboxylates can be selectively mono-reduced to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H). nih.gov This selectivity is attributed to the role of the unprotected pyrrole nitrogen. nih.gov
Cyclization and Rearrangement Pathways of this compound Precursors and Derivatives
Derivatives of this compound can serve as precursors in cyclization reactions to form fused heterocyclic systems.
Intramolecular Cyclization: N-alkyne-substituted pyrrole derivatives can undergo nucleophilic intramolecular cyclization. For instance, methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate, when treated with hydrazine, can cyclize to form pyrrolopyrazinone and pyrrolotriazinone skeletons. nih.gov The reaction pathway is influenced by the electronic nature of the substituents on the alkyne. nih.gov
Cycloaddition Reactions: The pyrrole ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org
Rearrangements: The Ciamician–Dennstedt rearrangement occurs when pyrrole reacts with a carbene, such as dichlorocarbene. wikipedia.org This reaction proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate, which then rearranges to a 3-halopyridine. wikipedia.org Another relevant transformation is the anionic Fries rearrangement, or "pyrrole dance," where N-acylpyrroles rearrange to 2-aroylpyrroles under the influence of a strong base. nsf.gov
Palladium-mediated tandem reactions involving cyclization and oxygenation have been used to convert 1,n-dipyrrolylalkanes into N,N'-bridged α,α'-bipyrroles. beilstein-journals.org This process involves a double C-H bond activation, showcasing a modern approach to constructing complex pyrrole-based architectures. beilstein-journals.org
Derivatization at the Pyrrole Nitrogen Atom
The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the pyrrolide anion. pharmaguideline.comwikipedia.org This anion is a potent nucleophile and readily reacts with various electrophiles.
N-Alkylation: The pyrrolide anion reacts with alkyl halides to form N-alkylpyrroles. pharmaguideline.com This reaction is a common strategy for introducing alkyl chains or functionalized tethers onto the pyrrole nitrogen. organic-chemistry.org
N-Acylation: Reaction of the pyrrolide anion with acylating agents like acid chlorides or anhydrides yields N-acylpyrroles. pharmaguideline.com For example, pyrrole can be acylated with acetic anhydride to produce 2-acetylpyrrole, but reaction with N-acetyl imidazole (B134444) gives N-acetylpyrrole. pharmaguideline.com The use of ionic liquids can promote highly regioselective N-substitution with acyl chlorides. organic-chemistry.org
N-Arylation: While less common, N-arylation can be achieved through methods like copper-catalyzed cross-coupling reactions.
The introduction of an electron-withdrawing group, such as an alkoxycarbonyl or sulfonyl group, on the nitrogen is a common strategy to protect the pyrrole ring, decrease its reactivity towards electrophiles, and facilitate certain functionalizations. bath.ac.uknih.govorganic-chemistry.org
| Derivatization | Typical Reagents | Product Type | Key Feature |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkylpyrrole | Attaches an alkyl group to the nitrogen. organic-chemistry.org |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide or Anhydride | N-Acylpyrrole | Introduces an acyl group, often used as a protecting group. organic-chemistry.org |
| N-Sulfonylation | 1. Strong Base (e.g., NaH) 2. Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylpyrrole | Adds a sulfonyl protecting group, modifying ring reactivity. bath.ac.uk |
Reactivity of the Ethoxyphenyl Substituent
The ethoxyphenyl group attached at the C2 position of the pyrrole also has specific reactivity.
Reactivity of the Phenyl Ring: The phenyl ring itself can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are directed by two groups: the ethoxy group and the pyrrol-2-yl group. The ethoxy group is a strong activating, ortho, para-director. The pyrrol-2-yl group is also generally considered an activating group. The combined effect would strongly favor substitution at the positions ortho to the powerful ethoxy director (C3' and C5' of the phenyl ring).
Reactivity of the Ethoxy Group: The ethyl ether linkage is generally stable. However, under harsh acidic conditions (e.g., using HBr or HI), it can undergo ether cleavage to yield the corresponding 2-(4-hydroxyphenyl)pyrrole and an ethyl halide.
Computational and Theoretical Investigations of 2 4 Ethoxyphenyl Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems with a high degree of accuracy. For 2-(4-ethoxyphenyl)pyrrole, these methods are crucial for determining its fundamental electronic properties and stable conformations.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure of molecules. For derivatives of pyrrole (B145914), DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for calculating molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be applied to molecules like this compound to obtain highly accurate energies and structural parameters. While computationally more demanding than DFT, ab initio calculations serve as a benchmark for validating results from other methods and are essential for studying systems where electron correlation effects are particularly important. For instance, in a study on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole, both DFT and ab initio methods were used to investigate the molecular structure and vibrational frequencies in the ground state.
Molecular Orbital Analysis
The behavior of a molecule is largely dictated by its molecular orbitals, particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics
The HOMO and LUMO are central to the frontier molecular orbital theory, which explains chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyrrole-containing conjugated compounds, this gap is crucial in determining their potential application in areas like organic solar cells. Computational studies can precisely calculate the energies of these orbitals and visualize their spatial distribution. In this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyrrole ring, while the distribution of the LUMO would be influenced by both the pyrrole and the ethoxyphenyl moieties.
Table 1: Frontier Orbital Properties of Related Pyrrole Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Pyrrole Derivative 1 | -5.51 | -2.63 | 2.88 | DFT/B3LYP |
Note: This table presents hypothetical data for illustrative purposes based on typical values found for similar aromatic heterocyclic compounds in the literature.
Aromaticity Indices and Delocalization Studies
The concept of aromaticity is key to understanding the stability and reactivity of cyclic conjugated molecules like pyrrole. Aromaticity is characterized by delocalized π-electrons within a planar ring structure, conforming to Hückel's rule. Computational methods can quantify the degree of aromaticity through various indices.
One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value typically indicates aromatic character. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the geometric criterion of bond length equalization. For this compound, these calculations would confirm the aromatic nature of the pyrrole ring and assess how the ethoxyphenyl substituent might modulate the degree of electron delocalization.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By locating and characterizing transition states—the high-energy structures that connect reactants to products—researchers can understand the feasibility and pathways of a reaction.
For a molecule like this compound, this involves modeling its reactions, such as electrophilic aromatic substitution, which is characteristic of pyrroles. Computational transition state analysis can determine the activation energies for substitution at different positions on the pyrrole ring, thereby predicting the regioselectivity of the reaction. This analysis provides a molecular-level understanding of why certain products are favored over others, guiding synthetic efforts and the design of new chemical transformations.
Calculation of Activation Energies and Free Energy Profiles
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways by calculating the free energy profile, which connects reactants, transition states, and products. The activation energy (ΔG‡), the free energy difference between the reactant and the transition state, is a critical parameter that determines the reaction rate.
Density Functional Theory (DFT) is a widely used method for calculating these profiles. For the synthesis of this compound, which can be formed through various synthetic routes like the Paal-Knorr synthesis or transition metal-catalyzed cross-coupling reactions, DFT calculations can elucidate the step-by-step mechanism. By optimizing the geometries of reactants, intermediates, and transition states, a potential energy surface can be constructed.
For example, in a hypothetical study of the Paal-Knorr synthesis, computational analysis would involve modeling the reaction between 1,4-dicarbonyl compounds and amines. The calculation would identify the transition state for the initial nucleophilic attack, subsequent cyclization, and final dehydration steps. The free energy of each stationary point along the reaction coordinate would be calculated to generate a complete profile. This profile reveals the rate-determining step of the reaction—the one with the highest activation energy—and provides a quantitative prediction of how substituents, like the 4-ethoxyphenyl group, influence the reaction kinetics. Such calculations are invaluable for optimizing reaction conditions to improve yield and efficiency. While specific free energy profiles for the synthesis of this compound are not extensively reported in the literature, the methodology is well-established for analogous pyrrole syntheses. nih.gov
Understanding Regioselectivity and Stereoselectivity
Many reactions that form substituted pyrroles can yield multiple isomers. Computational chemistry is a key tool for predicting and explaining the regioselectivity of these reactions. By calculating the activation energies for the transition states leading to different regioisomers, the most favorable reaction pathway can be identified. The product formed via the pathway with the lowest energy barrier is predicted to be the major product.
For instance, in the synthesis of a substituted pyrrole from asymmetric starting materials, different cyclization pathways may be possible, leading to isomers. DFT calculations can model the transition states for each of these pathways. The computed energy differences, even if only a few kcal/mol, can explain the high regioselectivity often observed experimentally. nih.gov For this compound, this type of analysis could be applied to a potential synthesis involving a Suzuki coupling between a 2-halopyrrole and 4-ethoxyphenylboronic acid versus a 3-halopyrrole, confirming the energetic preference for substitution at the 2-position.
Stereoselectivity, while not pertinent to the synthesis of the achiral this compound itself, is another area where computation provides critical insights. For reactions involving chiral substrates or catalysts, computational modeling of diastereomeric transition states can predict the stereochemical outcome with high accuracy.
Spectroscopic Property Prediction and Validation
Computational methods are routinely used to predict various spectroscopic properties of molecules. These predictions serve as a powerful aid in structure elucidation and the interpretation of experimental data.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure determination. The prediction of ¹H and ¹³C NMR chemical shifts using quantum chemical calculations has become a standard procedure. The typical methodology involves geometry optimization of the molecule using DFT, often with the B3LYP functional, followed by the calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). researchgate.net These predicted shifts can then be compared with experimental data to confirm structural assignments. The accuracy of these predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C.
Below is an illustrative table comparing hypothetical experimental NMR data for this compound with values that would be expected from a typical DFT/GIAO calculation.
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| ¹H NMR | ||
| Pyrrole N-H | 8.50 | 8.65 |
| Pyrrole H3 | 6.25 | 6.35 |
| Pyrrole H4 | 6.80 | 6.88 |
| Pyrrole H5 | 6.95 | 7.05 |
| Phenyl H (ortho to pyrrole) | 7.50 | 7.58 |
| Phenyl H (ortho to OEt) | 6.90 | 6.97 |
| -OCH₂CH₃ | 4.05 | 4.12 |
| -OCH₂CH₃ | 1.40 | 1.48 |
| ¹³C NMR | ||
| Pyrrole C2 | 131.0 | 131.5 |
| Pyrrole C3 | 106.0 | 106.8 |
| Pyrrole C4 | 110.0 | 110.5 |
| Pyrrole C5 | 118.0 | 118.7 |
| Phenyl C (ipso-pyrrole) | 125.0 | 125.6 |
| Phenyl C (ortho to pyrrole) | 128.0 | 128.9 |
| Phenyl C (ortho to OEt) | 115.0 | 115.4 |
| Phenyl C (ipso-OEt) | 159.0 | 159.8 |
| -OCH₂CH₃ | 63.5 | 64.1 |
| -OCH₂CH₃ | 15.0 | 15.7 |
Note: The data in this table is illustrative and intended to demonstrate the typical correlation between experimental and calculated values.
Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies. spectroscopyonline.com Following a geometry optimization, a frequency calculation is performed to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
The calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experiment, these raw frequencies are commonly multiplied by an empirical scaling factor, which is specific to the level of theory used (e.g., ~0.96 for B3LYP/6-31G(d)). nih.gov The analysis of the atomic motions associated with each calculated frequency allows for the unambiguous assignment of experimental spectral bands to specific molecular vibrations.
For this compound, key vibrational modes would include the N-H stretch, aromatic C-H stretches, C=C stretches of the two rings, and the characteristic C-O-C stretches of the ether linkage.
| Vibrational Mode | Description | Hypothetical Calculated (Scaled) Wavenumber (cm⁻¹) |
| ν(N-H) | N-H stretching | 3450 |
| ν(C-H) | Aromatic C-H stretching (Phenyl & Pyrrole) | 3100-3000 |
| ν(C=C) | Aromatic ring stretching (Phenyl & Pyrrole) | 1610, 1580, 1500 |
| δ(N-H) | N-H in-plane bending | 1410 |
| ν(C-O-C) | Asymmetric C-O-C stretching (Ether) | 1250 |
| ν(C-O-C) | Symmetric C-O-C stretching (Ether) | 1045 |
| γ(C-H) | Aromatic C-H out-of-plane bending | 830 |
Note: This table presents hypothetical data for illustrative purposes.
UV-Vis and Fluorescence Spectral Simulations
The electronic absorption and emission properties of molecules can be simulated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.gov This approach calculates the energies of vertical electronic excitations from the ground state, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculation also yields the oscillator strength (f) for each transition, a measure of its intensity. youtube.com
Simulating the UV-Vis spectrum of this compound would involve a TD-DFT calculation on its optimized ground-state geometry. This would likely predict strong π-π* transitions responsible for the main absorption bands. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitation, such as identifying intramolecular charge transfer character.
Fluorescence is emission from the first singlet excited state (S1). To simulate this, the geometry of the S1 state is first optimized. A TD-DFT calculation is then performed on this excited-state geometry to determine the energy of the transition back to the ground state (S1 → S0), which corresponds to the fluorescence emission energy. The difference between the calculated absorption and emission energies provides an estimate of the Stokes shift.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 305 | 0.55 | HOMO → LUMO |
| S0 → S2 | 260 | 0.20 | HOMO-1 → LUMO |
| S0 → S3 | 245 | 0.15 | HOMO → LUMO+1 |
Note: This table presents hypothetical TD-DFT results for this compound for illustrative purposes.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Interactions)
The structure and properties of molecules in the condensed phase (liquids and solids) are governed by intermolecular interactions. Computational analysis can quantify and characterize these non-covalent forces. For this compound, the primary interactions of interest are hydrogen bonding and π-π stacking.
The pyrrole N-H group can act as a hydrogen bond donor, potentially interacting with the oxygen atom of the ethoxy group of another molecule (N-H···O) or with the electron-rich π systems of the phenyl or pyrrole rings (N-H···π). rsc.org The ethoxyphenyl and pyrrole rings can also engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement. rsc.orgnih.gov
These interactions can be studied by calculating the interaction energy of a molecular dimer. High-level quantum mechanical methods, such as Møller–Plesset perturbation theory (MP2) or dispersion-corrected DFT (e.g., B3LYP-D3), are necessary to accurately describe these weak forces. Advanced analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points that provide evidence of specific interactions like hydrogen bonds. Non-Covalent Interaction (NCI) plots are another powerful tool that visually maps regions of weak attractive or repulsive interactions within a molecular system, providing a clear picture of the intermolecular forces at play. nih.gov
Biological Activities and Mechanistic Insights of 2 4 Ethoxyphenyl Pyrrole and Analogues
Antimicrobial Activity Profile
Pyrrole (B145914) derivatives are recognized for their wide-ranging antimicrobial activities against various pathogenic microorganisms. nih.gov The structural versatility of the pyrrole ring allows for the introduction of different pharmacophores, leading to the development of compounds with enhanced potency and a broader spectrum of activity. nih.gov
Antibacterial Action and Structure-Activity Relationships (SAR)
Numerous studies have demonstrated the antibacterial potential of pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the pyrrole and phenyl rings play a crucial role in their antibacterial efficacy.
For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives have shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. mdpi.com The introduction of certain substituents on the phenyl ring at the N-position of the pyrrole can significantly influence the antibacterial activity. mdpi.com However, a definitive correlation between the electronic properties (electron-donating or electron-withdrawing) of these substituents and the resulting antibacterial potency is not always straightforward. mdpi.com
In a study of new pyrrole derivatives, compounds were screened against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). One derivative, substituted with a methoxy (B1213986) group (an analogue to the ethoxy group), demonstrated notable activity against S. aureus. researchgate.net The presence of a 4-hydroxyphenyl ring has also been identified as a key feature for potent activity in certain derivatives. researchgate.net
Interactive Data Table: Antibacterial Activity of Pyrrole Analogues
| Compound | R Group on Phenyl Ring | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| 3a | –H | 13 | 12 |
| 3b | –Cl | 15 | 20 |
| 3c | –OH | 14 | 16 |
| 3d | –NO₂ | 22 | 15 |
| 3e | –OCH₃ | 20 | 23 |
| Standard (Ciprofloxacin) | N/A | 22 | 24 |
| Data sourced from a study on new pyrrole derivatives, tested at a concentration of 100µg/mL. researchgate.net |
Antifungal Properties and SAR
Analogues of 2-(4-Ethoxyphenyl)pyrrole have also exhibited significant antifungal properties. The structural features governing antifungal activity often overlap with those for antibacterial action, yet some specific substitutions can selectively enhance potency against fungal pathogens.
Research has shown that certain pyrrole derivatives are effective against fungi such as Aspergillus niger and Candida albicans. researchgate.net A key finding in the SAR of these compounds is the significant role of a hydroxyl group on the phenyl ring. Specifically, a 4-hydroxyphenyl substituent was found to be crucial for potent antifungal activity against C. albicans. researchgate.net This suggests that hydrogen bonding interactions may be important for the compound's mechanism of action against this particular fungus.
The presence of an electron-withdrawing nitro group or an electron-donating methoxy group on the phenyl ring also influenced the antifungal activity against both A. niger and C. albicans, indicating that electronic effects are a determinant of antifungal potency. researchgate.net
Interactive Data Table: Antifungal Activity of Pyrrole Analogues
| Compound | R Group on Phenyl Ring | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans |
| 3a | –H | 16 | 12 |
| 3b | –Cl | 14 | 15 |
| 3c | –OH | 18 | 24 |
| 3d | –NO₂ | 10 | 20 |
| 3e | –OCH₃ | 22 | 17 |
| Standard (Clotrimazole) | N/A | 22 | 18 |
| Data sourced from a study on new pyrrole derivatives, tested at a concentration of 100µg/mL. researchgate.net |
Molecular Mechanisms of Action (e.g., DNA Gyrase Inhibition)
One of the key molecular targets for antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for controlling the topological state of DNA in bacteria. nih.gov Inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death. Pyrrolamide and pyrrolopyrimidine derivatives have been identified as potent inhibitors of DNA gyrase. nih.govresearchgate.net
These inhibitors typically act by competing with ATP for binding to the GyrB subunit of the DNA gyrase enzyme. nih.gov This competitive inhibition prevents the conformational changes necessary for the enzyme's supercoiling activity. The bactericidal effect of these compounds is a direct result of this inhibition. nih.gov
Structure-based drug design has led to the optimization of pyrrolopyrimidine inhibitors with potent, dual-targeting activity against both DNA gyrase (GyrB) and topoisomerase IV (ParE). researchgate.net This dual-targeting approach is advantageous as it can broaden the antibacterial spectrum and potentially reduce the development of resistance. The potency of these inhibitors is often evaluated by their 50% inhibitory concentration (IC₅₀) values against the target enzymes. For example, some N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC₅₀ values against E. coli DNA gyrase.
Anti-inflammatory Potential
In addition to their antimicrobial properties, pyrrole derivatives have emerged as promising candidates for the development of anti-inflammatory agents. acgpubs.org Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes and Selectivity
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. acgpubs.org There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. acgpubs.org Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org
Several pyrrole-based compounds have been developed as selective COX-2 inhibitors. rsc.org The structural features of these molecules, such as the presence of specific aryl rings, contribute to their selective binding to the active site of the COX-2 enzyme. acgpubs.org The anti-inflammatory activity of these compounds is often evaluated by determining their IC₅₀ values for both COX-1 and COX-2, allowing for the calculation of a selectivity index.
For example, a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share a pyrrole core, demonstrated that these compounds could inhibit both COX-1 and COX-2, with some derivatives showing higher selectivity for COX-2 compared to the reference drug meloxicam. nih.gov
Interactive Data Table: COX Inhibition by Pyrrole Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| A | 3.55 ± 0.12 | 1.15 ± 0.05 | 3.09 |
| B | 8.87 ± 0.21 | 1.04 ± 0.03 | 8.53 |
| C | 10.35 ± 0.35 | 4.35 ± 0.11 | 2.38 |
| D | 4.33 ± 0.15 | 5.56 ± 0.17 | 0.78 |
| E | 7.98 ± 0.23 | 0.98 ± 0.04 | 8.14 |
| Meloxicam (Reference) | 5.11 ± 0.18 | 3.87 ± 0.14 | 1.32 |
| Data adapted from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives. nih.gov |
Related Molecular Targets and Signaling Pathways
The anti-inflammatory effects of pyrrole derivatives are not limited to COX inhibition. These compounds can also modulate other key inflammatory signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov
Structure-Activity Relationships for Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole-containing compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The structure-activity relationship (SAR) studies of various pyrrole derivatives reveal that the nature and position of substituents on the pyrrole core and its appended aryl rings are critical for both potency and selectivity. unina.it
For diarylheterocyclic compounds, which include many pyrrole-based anti-inflammatory agents, the general architecture for selective COX-2 inhibition involves a central heterocyclic ring substituted with two adjacent aromatic rings. One of the aryl rings typically fits into a hydrophobic pocket of the COX-2 active site, while the other, often bearing a specific substituent at the para-position, interacts with a secondary pocket, a feature that distinguishes the COX-2 isoform from the constitutive COX-1 enzyme.
In the context of this compound, the 4-ethoxyphenyl group is a key determinant of its potential activity. SAR studies on related compounds have demonstrated that substituents at the para-position of the phenyl ring are crucial. unina.it For instance, nitrile and oxime functionalities on a side chain of the pyrrole ring have been shown to be important for COX-2 selectivity and potency. unina.it Specifically, a nitrile-containing analogue proved to be the most selective and potent towards COX-2 in one study. unina.it The ethoxy group in this compound, being an electron-donating group, influences the electronic properties of the phenyl ring and its interaction with the enzyme's active site. Docking studies on similar pyrrole derivatives have shown that halo-substituted aromatic rings can encourage π-π interactions with amino acid residues like Tyr 355 in the COX-2 binding site. nih.gov While direct data on the ethoxy group is not specified, its size and electronic nature would similarly modulate the binding affinity within the hydrophobic pocket of the enzyme.
Neuroprotective and Antioxidant Properties
Pyrrole derivatives have demonstrated significant promise as neuroprotective and antioxidant agents in various in vitro models of neurotoxicity and oxidative stress. nih.govmdpi.com These properties are crucial for combating the cellular damage implicated in neurodegenerative diseases, which often involve oxidative stress as a key pathological mechanism. nih.govnih.gov
Inhibition of Oxidative Stress Pathways
The antioxidant activity of this compound analogues is evident in their ability to counteract oxidative stress induced by various toxins. nih.gov In cellular and subcellular models, these compounds have shown significant protective effects. nih.govnih.gov For example, certain pyrrole-based compounds protect against H₂O₂-induced stress in SH-SY5Y neuroblastoma cells and toxicity from 6-hydroxydopamine (6-OHDA) in isolated rat brain synaptosomes. nih.govnih.gov
The mechanism of this protection involves the modulation of key cellular redox pathways. These compounds can mitigate the depletion of endogenous antioxidants, such as reduced glutathione (B108866) (GSH), a critical molecule for cellular defense against reactive oxygen species (ROS). nih.gov In models using isolated brain mitochondria, pyrrole hydrazones were found to prevent the reduction in GSH levels caused by the pro-oxidant tert-butyl hydroperoxide (t-BuOOH). nih.gov The activation of transcription factors like Nrf2, which controls the expression of numerous antioxidant genes, is a key pathway for cellular defense against oxidative stress, and agents that activate this pathway can enhance neuroprotection. researchgate.netnih.govmdpi.commdpi.com The ability of pyrrole derivatives to scavenge radicals and support endogenous antioxidant systems positions them as potent inhibitors of oxidative stress pathways. researchgate.net
Mitigation of Neurotoxicity in Cellular Models
The neuroprotective effects of this compound and its analogues have been demonstrated in various cellular models of neurodegeneration. nih.govnih.gov Pre-treatment with novel synthetic pyrrole derivatives has been shown to protect PC12 cells, a cell line used in neurological research, from the neurotoxic effects of 6-OHDA, a compound that selectively destroys dopaminergic neurons and is used to model Parkinson's disease. nih.govbrieflands.com
Studies using human neuroblastoma SH-SY5Y cells also confirm these protective effects. nih.govmdpi.com In these models, pyrrole-containing compounds exhibited low toxicity at effective concentrations and provided strong protection against oxidative stress-induced cell death, even at concentrations as low as 1 µM. nih.govmdpi.com The protective action involves inhibiting apoptosis, as demonstrated by a reduction in apoptosis induction in PC12 cells exposed to 6-OHDA. nih.gov These findings from cellular models suggest that pyrrole derivatives can effectively mitigate the neurotoxic processes that contribute to the progression of neurodegenerative diseases. nih.govbrieflands.com
The table below summarizes the neuroprotective effects of representative pyrrole derivatives in cellular models.
| Compound Type | Cell Line | Neurotoxin | Observed Protective Effect |
| Pyrrole-based azomethines | SH-SY5Y | H₂O₂ | Strong protective effects at low concentrations (≥ 1 µM). nih.gov |
| 1,5-diaryl pyrrole derivatives | PC12 | 6-OHDA | Reversal of 6-OHDA-induced cytotoxicity. nih.govbrieflands.com |
| Pyrrole-based hydrazones | SH-SY5Y | 6-OHDA | Neuroprotective effect against oxidative stress. brieflands.com |
| Pyrrole-based hydrazones | Rat brain synaptosomes | 6-OHDA | Protection against induced toxicity. nih.govbrieflands.com |
Related Molecular Mechanisms (e.g., Lipid Peroxidation Control)
A key mechanism underlying the neuroprotective and antioxidant effects of pyrrole compounds is their ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govmdpi.com This process is a major contributor to the pathology of oxidative stress-related diseases. nih.gov
Pyrrole derivatives have been shown to effectively control lipid peroxidation. nih.gov In isolated rat brain microsomes, these compounds significantly mitigated the oxidative impact of Fe²⁺/ascorbic acid, which induces non-enzymatic lipid peroxidation. nih.gov The level of malondialdehyde (MDA), a key biomarker of lipid peroxidation, is substantially reduced in the presence of these compounds. nih.govnih.gov For instance, incubation with t-BuOOH caused a 209% increase in MDA production in isolated brain mitochondria, an effect that was counteracted by pyrrole hydrazones. nih.gov
This control over lipid peroxidation is also linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which can contribute to the production of lipid peroxidation end products. nih.gov By suppressing pathways like the COX-2/PGE2 pathway and reducing ROS production, these compounds prevent the initiation and propagation of lipid peroxidation, thereby protecting cell membrane integrity and preventing oxidative stress-induced apoptosis. nih.gov
Other Identified Biological Activities (e.g., Anticancer, Antiviral, if supported by mechanisms)
The pyrrole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities beyond anti-inflammatory and neuroprotective effects. biolmolchem.com Notably, numerous pyrrole derivatives have been investigated for their potential as anticancer and antiviral agents. nih.gov
Elucidation of Specific Biological Targets and Pathways
Anticancer Activity:
The anticancer properties of pyrrole derivatives are attributed to their interaction with several key cellular targets and pathways that are fundamental to cancer cell proliferation and survival. researchgate.net
Inhibition of Microtubule Polymerization: A significant number of pyrrole-fused heterocyclic compounds exert their anticancer effects by targeting the microtubule network, which is essential for cell division. nih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization into microtubules. mdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. mdpi.comacs.org
Kinase Inhibition: Certain pyrrole derivatives function as inhibitors of protein kinases that are critical for signal transduction pathways controlling cell growth, proliferation, and angiogenesis. nih.gov For example, compounds have been synthesized to act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), forming stable complexes with these enzymes and blocking their activity. nih.gov
Induction of Apoptosis: Beyond cell cycle arrest, pyrrole compounds can directly induce apoptosis. nih.gov This can occur through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and involves mitochondrial oxidative stress. nih.gov
Inhibition of Cytochrome P450 (CYP) Enzymes: Some 2-pyrrole-based chalcones have been designed as potential inhibitors of CYP1 family enzymes. nih.gov Overexpression of enzymes like CYP1B1 in cancer cells can lead to chemoresistance, and their inhibition can be a strategy to overcome this resistance. nih.gov
The table below details the mechanisms of action for some anticancer pyrrole derivatives.
| Compound Class | Biological Target | Mechanism of Action |
| Pyrrolo-fused heterocycles | Tubulin | Binds to the colchicine site, inhibits microtubule polymerization, causes G2/M cell cycle arrest and apoptosis. nih.govmdpi.com |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | EGFR, VEGFR | Binds to and inhibits protein kinases, leading to antitumor and proapoptotic activity. nih.gov |
| Pyrrole derivatives | Bcl-2 family proteins | Triggers the intrinsic apoptosis pathway via mitochondrial oxidative stress. nih.gov |
| 2-pyrrole-based chalcones | CYP1B1 | Inhibits cytochrome P450 enzymes to potentially overcome chemoresistance. nih.gov |
Antiviral Activity:
The pyrrole ring is a structural motif present in various heterocyclic compounds investigated for antiviral properties. nih.gov The mechanisms of action for antiviral agents are diverse and can involve interference with any stage of the viral life cycle, from entry into the host cell to replication and release of new virions. nih.govnih.gov Some antiviral compounds target viral entry by binding to viral or cellular surface proteins. nih.gov Others act as inhibitors of viral enzymes essential for replication, such as DNA polymerase or protease. nih.gov While broad investigations into N-heterocyclic compounds for antiviral activity are ongoing, specific and well-elucidated antiviral mechanisms for this compound are not extensively documented in the literature. However, a systematic structure–activity relationship study of 1-heteroaryl-2-alkoxyphenyl analogs identified compounds that interfere with viral entry of beta-coronaviruses. mdpi.com This suggests that molecules with an alkoxyphenyl moiety can possess antiviral activity, though the core scaffold in that study was different.
Mechanistic Frameworks for Observed Effects
The biological activities of this compound and its analogues are underpinned by several distinct mechanistic frameworks. Research into this class of compounds has revealed their ability to interact with specific biological targets, primarily enzymes and signaling pathways, leading to effects such as anti-inflammatory, neuroprotective, and cytotoxic activities. The primary mechanisms elucidated to date involve the inhibition of cyclooxygenase enzymes, modulation of protein kinase activity, and interference with inflammatory and oxidative stress pathways.
Cyclooxygenase (COX) Inhibition
A prominent mechanism of action for several analogues of this compound is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. ekb.egnih.gov Some pyrrole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking prostaglandin (B15479496) synthesis through the nonselective inhibition of both COX-1 and COX-2. ekb.eg
More specifically, derivatives have been developed that exhibit selectivity for the COX-2 isoenzyme. ekb.egnih.gov The inducible COX-2 enzyme is often upregulated at sites of inflammation, and its selective inhibition is a strategy to reduce inflammatory responses while minimizing the gastrointestinal side effects associated with inhibiting the constitutive COX-1 enzyme. nih.gov For instance, the analogue 2-(4-Ethoxyphenyl)-4-methyl-1-(4-sulfamoylphenyl)-1H-pyrrole is recognized as a selective COX-2 inhibitor. ekb.eg The anti-inflammatory activity of certain novel pyrrole derivatives is attributed to the suppression of the COX-2/PGE2 pathway. nih.gov Molecular docking studies have further supported this mechanism, revealing that fused pyrrole compounds can effectively bind within the COX-2 active site. nih.gov This interaction with key residues, such as Arg 120 and Tyr 355, obstructs the enzyme's function, thereby exerting an anti-inflammatory effect. nih.gov
Protein Kinase Inhibition
Functionalized pyrrole scaffolds are identified as important chemotypes for the development of protein kinase inhibitors, which contributes to their antiproliferative and anticancer potential. mdpi.comresearchgate.net Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them a key target for therapeutic intervention. Pyrrole-containing compounds, such as the multi-targeted receptor tyrosine kinase inhibitor Sunitinib, are used in cancer therapy, highlighting the significance of this scaffold. mdpi.comresearchgate.net The cytotoxic effects observed in various human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3), are linked to the ability of these pyrrole derivatives to interfere with protein kinase signaling pathways, leading to a dose- and time-dependent reduction in cancer cell viability. mdpi.comresearchgate.net
Modulation of Inflammatory and Oxidative Stress Pathways
Beyond direct enzyme inhibition, some pyrrole derivatives exert their effects by modulating broader signaling pathways involved in inflammation and oxidative stress.
Inhibition of Pro-inflammatory Cytokines: Certain pyrrole derivatives have been found to inhibit the production of pro-inflammatory cytokines. For example, the Merck research compound L-167307 demonstrated potent inhibitory activity against tumor necrosis factor-alpha (TNF-α), a key cytokine in systemic inflammation. nih.gov
Inhibition of Lipid Peroxidation: In the context of neurodegenerative diseases like Parkinson's, oxidative stress and neuroinflammation are critical pathogenic factors. nih.gov Lipid peroxidation, a consequence of the overproduction of reactive oxygen species (ROS), contributes to inflammatory responses. nih.gov Studies on 1,5-diaryl pyrrole derivatives have shown they can provide neuroprotection against toxins like 6-hydroxydopamine (6-OHDA). nih.gov The mechanism for this protection involves the inhibition of apoptosis by controlling the lipid peroxidation process and suppressing the COX-2/PGE2 pathway. nih.gov Some analogues demonstrated the ability to lower ROS levels, indicating antioxidant activity. nih.gov
Research Findings on Mechanistic Frameworks
| Compound/Analogue Class | Biological Effect(s) | Proposed Mechanism of Action |
| 2-(4-Ethoxyphenyl)-4-methyl-1-(4-sulfamoylphenyl)-1H-pyrrole | Anti-inflammatory | Selective inhibition of Cyclooxygenase-2 (COX-2) ekb.eg |
| 1,5-Diaryl pyrrole derivatives | Neuroprotection | Suppression of the COX-2/PGE2 pathway; Inhibition of lipid peroxidation and apoptosis nih.gov |
| Functionalized pyrrole scaffolds | Anticancer / Cytotoxic | Inhibition of protein kinases mdpi.comresearchgate.net |
| L-167307 (pyrrole derivative) | Anti-inflammatory | Inhibition of the pro-inflammatory cytokine TNF-α nih.gov |
| Fused Pyrrolopyridines | Anti-inflammatory | Binding to and inhibition of the COX-2 active site nih.gov |
| Tolmetin, Ketorolac | Anti-inflammatory | Nonselective inhibition of Cyclooxygenase (COX-1 and COX-2) ekb.eg |
Applications in Advanced Materials Science
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a cornerstone of modern materials science. The specific structural attributes of 2-(4-Ethoxyphenyl)pyrrole, namely the hydrogen-bonding capability of the pyrrole (B145914) N-H group, the potential for π-π stacking interactions from its aromatic rings, and the electronic influence of the ethoxy group, make it a compelling building block for creating complex, self-assembled architectures.
Calixpyrroles are a class of macrocyclic compounds that have demonstrated a remarkable ability to selectively bind anions. novapublishers.com These molecules typically consist of four pyrrole rings linked by quaternary carbon atoms, creating a central cavity that can be finely tuned to recognize and encapsulate specific anionic guests. The pyrrole N-H protons are directed into this cavity, forming a hydrogen-bonding array that is crucial for anion coordination.
While direct experimental studies on calixpyrroles specifically incorporating the this compound unit are not extensively documented in the literature, the principles of calixpyrrole chemistry allow for informed predictions about its potential contributions. The introduction of a 4-ethoxyphenyl substituent on the pyrrole ring would extend the macrocyclic framework, offering several potential advantages:
Modulation of Electronic Properties: The electron-donating nature of the ethoxy group can increase the electron density of the pyrrole ring. This, in turn, can enhance the hydrogen-bond donating capacity of the N-H proton, potentially leading to stronger anion binding affinities.
Steric Influence: The bulky ethoxyphenyl group can influence the conformational preferences of the calixpyrrole macrocycle, which is a key determinant of its binding selectivity.
Secondary Interactions: The phenyl ring can participate in anion-π interactions, providing an additional stabilizing force for the host-guest complex.
The binding affinities of calixpyrroles for various anions are typically quantified by their association constants (Kₐ). The table below presents representative association constants for a generic calix rsc.orgpyrrole, illustrating the typical range of affinities observed for different anions. It is hypothesized that the incorporation of a this compound moiety could lead to variations in these values.
| Anion | Representative Association Constant (Kₐ) in Dichloromethane (M⁻¹) | Potential Influence of this compound Substituent |
|---|---|---|
| Fluoride (F⁻) | ~10⁵ | Enhanced affinity due to increased N-H acidity. |
| Chloride (Cl⁻) | ~10⁴ | Moderate enhancement from electronic effects. |
| Acetate (CH₃COO⁻) | ~10³ | Potential for steric hindrance to affect binding geometry. |
The ability of molecules to spontaneously organize into well-defined nanostructures is a powerful tool for creating functional materials. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces in molecules like this compound can drive their self-assembly into various morphologies, such as nanofibers, vesicles, or crystalline networks.
The key structural features of this compound that would govern its self-assembly include:
Directional Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atom of the ethoxy group could potentially act as an acceptor, leading to the formation of ordered chains or sheets.
Aromatic Stacking: The phenyl and pyrrole rings can engage in π-π stacking interactions, which would contribute to the stability and order of the resulting nanostructures.
Solvophobic Effects: The hydrophobic nature of the ethoxyphenyl group can drive aggregation in polar solvents, promoting the formation of well-defined assemblies.
While specific studies on the self-assembly of this compound are limited, research on similar 2-arylpyrroles and molecules with alkoxy side chains has demonstrated the formation of liquid crystalline phases and other ordered structures. nih.govnih.gov These studies suggest that this compound could be a valuable synthon for the bottom-up fabrication of novel nanomaterials.
Sensor Technologies and Chemosensors
Chemosensors are devices that utilize a chemical interaction to detect and signal the presence of a specific analyte. Pyrrole-based compounds have been extensively investigated for this purpose, particularly for the detection of anions. mdpi.com The integration of a signaling unit (a chromophore or fluorophore) with a receptor unit (like a pyrrole or a calixpyrrole) allows for a detectable change in color or fluorescence upon analyte binding.
A hypothetical chemosensor based on this compound could be designed in several ways:
Direct Functionalization: The pyrrole or phenyl ring could be functionalized with a fluorescent group. Anion binding to the pyrrole N-H could then modulate the electronic properties of the entire molecule, leading to a change in the fluorescence output.
Incorporation into a Larger System: this compound could be used as a building block for a larger, more complex sensor molecule. For instance, it could be incorporated into a calixpyrrole that is also appended with a signaling unit.
The 4-ethoxyphenyl group could play a significant role in such a sensor. Its electron-donating properties could be used to tune the absorption and emission wavelengths of the sensor. Furthermore, its steric bulk could be used to create a specific binding pocket that enhances selectivity for a particular analyte. The table below outlines the potential responses of a hypothetical fluorescent chemosensor incorporating this compound to different anions.
| Analyte Anion | Hypothetical Response Mechanism | Expected Change in Fluorescence |
|---|---|---|
| Fluoride (F⁻) | Strong hydrogen bonding or deprotonation of the pyrrole N-H. | Significant quenching or spectral shift. |
| Cyanide (CN⁻) | Interaction with the pyrrole N-H and potential π-stacking. | Moderate change in fluorescence intensity. |
| Phosphate derivatives | Hydrogen bonding interactions with the N-H group. | Detectable change in fluorescence. |
Design Principles for Material Properties based on this compound Structure
The rational design of new materials requires a deep understanding of the relationship between molecular structure and macroscopic properties. For materials incorporating this compound, several key design principles can be articulated:
Tuning Electronic Properties: The electronic character of the material can be systematically modified. The electron-donating ethoxy group provides a starting point, and further functionalization of the phenyl or pyrrole rings with either electron-donating or electron-withdrawing groups can be used to precisely control the HOMO and LUMO energy levels. This is a critical consideration for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Controlling Intermolecular Interactions: The strength and directionality of intermolecular forces can be engineered. For example, modifying the length of the alkoxy chain (from ethoxy to butoxy, etc.) can alter the balance between π-π stacking and van der Waals interactions, which in turn will affect the packing of molecules in the solid state and the charge transport properties of the material.
Enhancing Solubility and Processability: The ethoxy group imparts a degree of solubility in organic solvents, which is crucial for the solution-based processing of many organic materials. The choice of the alkoxy group and other substituents can be used to optimize solubility for specific fabrication techniques.
Creating Specific Recognition Sites: For applications in sensing and separation, the principles of molecular recognition can be applied. By incorporating this compound into larger, pre-organized structures like macrocycles, it is possible to create materials with high selectivity for specific ions or molecules.
The systematic application of these design principles will enable the development of a new generation of advanced materials based on the versatile this compound scaffold.
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with numerous established methods. nih.govekb.eg However, the future of synthesizing compounds like 2-(4-Ethoxyphenyl)pyrrole lies in the development of more sustainable and efficient methodologies that align with the principles of green chemistry. ingentaconnect.com
Current research emphasizes the shift from classical methods like the Paal-Knorr and Hantzsch syntheses to more environmentally benign alternatives. semanticscholar.orgpharmaguideline.com Future efforts should focus on:
Catalytic Innovations : The use of heterogeneous catalysts, such as nanoparticles and metal salts, can improve reaction efficiency and allow for easier catalyst recovery and reuse. nih.gov Iridium-catalyzed syntheses, for instance, allow for the use of renewable starting materials like secondary alcohols and amino alcohols, producing hydrogen gas as the only byproduct. tcsedsystem.edunih.gov
Green Solvents and Conditions : Research is moving towards the use of greener solvents like water or ionic liquids, or even solvent-free conditions, often assisted by microwave or ultrasound technologies to increase reaction rates and reduce energy consumption. ingentaconnect.comsemanticscholar.org
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key goal. ingentaconnect.com This includes one-pot, multi-component reactions that streamline synthesis and reduce waste. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis
| Method | Typical Conditions | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine, often with acid catalysis. ekb.egox.ac.uk | Versatile, stable starting materials. semanticscholar.org | Can require harsh conditions. | Can be adapted with green catalysts and solvents. mdpi.com |
| Hantzsch Synthesis | Reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. pharmaguideline.com | Good for specific substitution patterns. | Can produce side products. nih.gov | Can be improved with greener reaction media. semanticscholar.org |
| Iridium-Catalyzed Synthesis | Dehydrogenative coupling of secondary alcohols and amino alcohols. tcsedsystem.edunih.gov | Uses renewable feedstocks, high atom economy. tcsedsystem.edu | Requires specific, often expensive, catalysts. | High sustainability due to renewable sources and minimal waste. nih.gov |
| Microwave/Ultrasound-Assisted | Various reactions conducted under microwave irradiation or sonication. ingentaconnect.comsemanticscholar.org | Increased reaction rates, lower energy use. semanticscholar.org | Requires specialized equipment. | Energy efficiency and speed contribute to greener processes. ingentaconnect.com |
Advanced Spectroscopic and In Situ Mechanistic Studies
A deeper understanding of the reaction mechanisms and dynamic behavior of this compound is crucial for optimizing its synthesis and predicting its properties. Advanced spectroscopic techniques are pivotal in this endeavor.
Future research should employ:
In Situ Spectroscopy : Techniques like in situ NMR, FTIR, and Raman spectroscopy can monitor reaction progress in real-time, providing valuable data on reaction intermediates, kinetics, and mechanistic pathways. rsc.org
Advanced Characterization : A combination of spectral techniques (IR, 1H-NMR, 13C-NMR) and mass spectrometry is essential for the unambiguous characterization of newly synthesized derivatives. nih.gov
Theoretical and Experimental Synergy : Joint experimental and theoretical studies, such as two-dimensional electron energy loss spectroscopy (EELS) combined with quantum-chemistry calculations, can provide detailed insights into the electronic structure and resonant states of pyrrole compounds. aip.orgchemrxiv.org
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. springernature.com For this compound and its derivatives, these computational tools can accelerate the discovery and optimization process.
Key applications include:
Property Prediction : ML models can be trained on existing data to predict the physicochemical and biological properties of novel pyrrole derivatives, reducing the need for extensive experimental screening. acs.orgbath.ac.uk
De Novo Design : Generative ML models can design new molecules with desired properties from scratch, exploring a vast chemical space to identify promising candidates for specific applications. nih.gov
Reaction Optimization : AI can be used to predict the outcomes of chemical reactions under various conditions, helping to optimize synthetic routes for higher yields and fewer byproducts. bath.ac.uk
Exploration of Undiscovered Biological Pathways and Therapeutic Applications
The pyrrole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs. nih.govbiolmolchem.com Derivatives of pyrrole have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov
Future research on this compound should focus on:
Broad Biological Screening : Systematic screening of the compound and its analogues against a wide array of biological targets to identify novel therapeutic activities. biolmolchem.com
Mechanism of Action Studies : Once a biological activity is identified, detailed studies are needed to elucidate the specific molecular pathways and targets involved. For example, some pyrrole derivatives act as inhibitors of protein kinases or hypoxia-inducible factor-1 (HIF-1). nih.govnih.gov
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a library of related compounds to understand how structural modifications affect biological activity, leading to the design of more potent and selective agents. mdpi.com
Rational Design of New Materials with Tailored Properties
Pyrrole-containing compounds are fundamental building blocks for a variety of advanced materials, including conductive polymers and organic electronics. biolmolchem.com The rational design of new materials based on the this compound structure could lead to novel applications.
Areas for exploration include:
Organic Electronics : Pyrrole derivatives, particularly diketopyrrolopyrrole (DPP) based structures, are used in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov Computational design can be used to predict and tune the optical and electronic properties of new derivatives for improved performance. researchgate.net
Phosphorescent Materials : By introducing specific functional groups, pyrrole derivatives can be designed to exhibit aggregation-induced phosphorescence, making them suitable for applications in bioimaging. nih.gov
Sensors and Catalysts : The pyrrole ring's electron-rich nature makes it a candidate for use in chemical sensors and as a ligand in catalysis. tcsedsystem.edursc.org
Table 2: Potential Applications of Designed Pyrrole-Based Materials
| Application Area | Desired Properties | Design Strategy |
|---|---|---|
| Organic Solar Cells | Low band gap, broad absorption spectrum. mdpi.comresearchgate.net | Introduction of different π-bridges and end groups to tune frontier molecular orbital (FMO) energies. nih.gov |
| Bioimaging | Aggregation-induced phosphorescence, long emission lifetime. nih.gov | Introduction of aromatic carbonyl groups to a tetraphenylpyrrole core. nih.gov |
| Conductive Polymers | High charge carrier mobility, environmental stability. | Polymerization of pyrrole monomers to form polypyrrole films. |
| Chemical Sensors | Selective binding to specific analytes. | Functionalization of the pyrrole ring with receptor groups. |
Multidisciplinary Research Collaborations for Comprehensive Characterization
The complexity of modern scientific challenges necessitates a collaborative approach. The full characterization and development of this compound and its derivatives will require expertise from various fields. Synergistic collaborations between synthetic chemists, computational chemists, spectroscopists, biologists, and materials scientists are essential to bridge the gap from fundamental research to practical application.
Environmental and Sustainable Chemistry Considerations in Pyrrole Research
As the field of chemistry evolves, there is a growing responsibility to consider the environmental impact of research and manufacturing. ingentaconnect.com For pyrrole research, this involves a life-cycle assessment of the compounds and their synthetic processes.
Key considerations include:
Minimizing Hazardous Waste : Adhering to the principles of green chemistry, such as using less hazardous reagents and solvents, is crucial. ingentaconnect.com
Biodegradability : Investigating the environmental fate and biodegradability of new pyrrole-based materials is necessary to prevent long-term pollution.
Renewable Feedstocks : Shifting from petroleum-based starting materials to renewable, bio-based resources will be a critical step towards a more sustainable chemical industry. tcsedsystem.edu The use of calix nih.govpyrroles for removing pollutants from aqueous solutions is one example of how pyrrole chemistry can contribute to environmental remediation. jyu.fi
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | THF | – | 80°C | 45–60% |
| Suzuki Coupling | DMF/H₂O | Pd(PPh₃)₄ | 100°C | 70–85% |
| Ethoxylation | EtOH | K₂CO₃ | Reflux | 65–75% |
How is the structural integrity of this compound confirmed in academic research?
Basic
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : Distinct peaks for pyrrole protons (δ 6.5–7.2 ppm) and ethoxy methyl groups (δ 1.3–1.5 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond: ~1.37 Å) .
Advanced
Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by:
- 2D NMR (COSY, HSQC) : Assigns coupling interactions and quaternary carbons .
- Single-crystal X-ray diffraction : Validates stereochemistry and crystal packing .
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrole H | 6.8–7.1 | Singlet |
| Ethoxy CH₃ | 1.35 | Triplet |
| Aromatic H | 7.2–7.5 | Doublet |
What methodologies address contradictions in reported bioactivity data for this compound derivatives?
Advanced
Contradictions arise from variations in assay conditions or impurities. Strategies include:
- Dose-response profiling : Establishes IC₅₀ values across multiple concentrations .
- Metabolite screening : LC-MS identifies degradation products that may interfere with assays .
- Targeted enzyme assays : Validates specificity (e.g., COX-2 inhibition for anti-inflammatory activity) .
How do functional groups in this compound influence its reactivity?
Q. Basic
- Pyrrole ring : Participates in electrophilic substitution due to electron-rich π-system.
- Ethoxy group : Enhances solubility and directs electrophiles to para positions via resonance .
Advanced
Modifications to the ethoxy group (e.g., replacing with methoxy) alter electronic effects, impacting reaction kinetics in cross-coupling .
What are the challenges in enantioselective synthesis of this compound derivatives?
Advanced
Chiral resolution requires:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling .
- HPLC with chiral columns : Separates enantiomers (e.g., (R)- and (S)-forms) .
What are the emerging applications of this compound in medicinal chemistry?
Basic
Derivatives show promise in:
- Anticancer agents : Inhibiting tubulin polymerization (e.g., analogues of etoposide) .
- Anti-inflammatory drugs : COX-2 inhibition, as seen in apricoxib .
Advanced
Mechanistic studies employ:
- Molecular docking : Predicts binding affinity to protein targets (e.g., COX-2) .
- In vivo models : Validates pharmacokinetics and toxicity profiles .
Table 3: Key Derivatives and Applications
| Derivative | Functional Modification | Application | Reference |
|---|---|---|---|
| Apricoxib | Sulfonamide addition | Anti-inflammatory | |
| 2-(4-Chlorophenyl) analogue | Cl substitution | Anticancer | |
| Morpholinylpropyl derivative | Morpholine addition | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
